1-(Bromomethyl)-3-(difluoromethyl)benzene
Overview
Description
“1-(Bromomethyl)-3-(difluoromethyl)benzene” is an organic compound with the molecular formula C7H5BrF2 . It is also known by several synonyms such as “1-bromo-4-difluoromethyl benzene”, “1-bromo-4-difluoromethyl-benzene”, and “benzene, 1-bromo-4-difluoromethyl” among others . The compound is colorless to yellow in appearance and has a boiling point of 74.0°C to 76.0°C (12.0 Torr) .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-3-(difluoromethyl)benzene” consists of a benzene ring with a bromomethyl group (-CH2Br) and a difluoromethyl group (-CHF2) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers of the compound.
Physical And Chemical Properties Analysis
“1-(Bromomethyl)-3-(difluoromethyl)benzene” is a liquid at room temperature . It has a molecular weight of 207.02 g/mol . The compound is colorless to yellow in appearance and has a boiling point of 74.0°C to 76.0°C (12.0 Torr) .
Scientific Research Applications
Synthesis and Characterization of Ethynylferrocene Compounds
Compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene have been synthesized and characterized, with electrochemical studies showing chemically reversible oxidizations. These compounds demonstrate potential applications in electrochemistry and material science (Fink et al., 1997).
X-Ray Structure Determination of Bromo- and/or Bromomethylsubstituted Benzenes
This study provides structural insights into benzene derivatives with bromo and bromomethyl substituents, including their interactions and packing motifs, which are crucial for understanding the chemical behavior and potential applications of these compounds in material science and crystallography (Jones, Kuś & Dix, 2012).
Organometallic Synthesis Using Bromo- and Difluoromethyl Substituted Benzenes
Studies like the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene highlight the versatility of bromo- and difluoromethyl substituted benzenes in organometallic synthesis, indicating their potential applications in synthetic chemistry (Porwisiak & Schlosser, 1996).
Electrochemical Reduction in Organic Synthesis
The electrochemical reduction of compounds like 1,2-bis(bromomethyl)benzene has been studied, demonstrating applications in green chemistry and organic synthesis (Habibi, Pakravan & Nematollahi, 2014).
Coordination Chemistry of Fluorocarbons
The study of fluorocarbon coordination chemistry, involving reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, highlights the potential applications of bromomethyl and difluoromethyl substituted benzenes in the development of new materials and coordination compounds (Plenio, Hermann & Diodone, 1997).
Synthesis and Fluorescence Properties of Benzene Derivatives
Research on compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene, which shares a bromomethyl group with the compound of interest, suggests potential applications in the development of materials with unique optical and fluorescence properties (Zuo-qi, 2015).
properties
IUPAC Name |
1-(bromomethyl)-3-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEPJRZWCZMUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718310 | |
Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-(difluoromethyl)benzene | |
CAS RN |
1263178-51-3 | |
Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-(difluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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